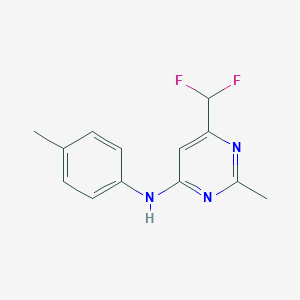

6-(difluoromethyl)-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Description

6-(Difluoromethyl)-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a trifunctional substitution pattern:

- Position 2: Methyl group.

- Position 4: N-(4-methylphenyl)amine.

- Position 6: Difluoromethyl group.

Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors.

Properties

IUPAC Name |

6-(difluoromethyl)-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3/c1-8-3-5-10(6-4-8)18-12-7-11(13(14)15)16-9(2)17-12/h3-7,13H,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCJJRSCIZDLQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with 4-methylphenylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine atoms with the amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

6-(difluoromethyl)-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s difluoromethyl group enhances its binding affinity and selectivity for the target enzyme .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects at Position 6

The difluoromethyl group at position 6 distinguishes the target compound from analogs with other substituents:

- Chloro substituents : In MK-8189 intermediates (e.g., 6-chloro-2-methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyrimidin-4-amine), chlorine enhances electrophilicity but may increase toxicity risks .

- Methylsulfanyl groups : N-(4-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine uses sulfur for hydrogen bonding, which may enhance binding affinity but introduce oxidative instability .

Table 1: Substituent Comparison at Position 6

Substituent Effects at Position 4

The N-(4-methylphenyl)amine group contrasts with other aryl amine substitutions:

- Halogenated aryl groups: N-(4-Chlorophenyl) or N-(2-fluorophenyl) analogs (e.g., N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) introduce electron-withdrawing effects, which may strengthen target binding but reduce solubility .

- Methoxy-substituted aryl groups: Compounds like N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine use methoxy groups for improved solubility via polarity, though steric bulk may limit binding .

Table 2: Substituent Comparison at Position 4

Substituent Effects at Position 2

The methyl group at position 2 is simpler compared to bulkier substituents:

- Phenyl groups: In N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the phenyl group increases aromatic stacking interactions but may reduce solubility .

- Methylsulfanyl groups : As in N-(4-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine, sulfur atoms enhance hydrogen bonding but introduce synthetic complexity .

Structural and Conformational Insights

- Dihedral angles: Analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine show dihedral angles between the pyrimidine ring and substituents (e.g., 12.8°–86.1°), influencing crystal packing and solubility . The target compound’s 4-methylphenyl group may adopt similar conformations, optimizing hydrophobic interactions.

- Hydrogen bonding : Unlike N-(4-chlorophenyl) analogs that utilize N–H⋯N bonds , the target compound’s methylphenyl group may prioritize C–H⋯π interactions, altering solid-state properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.